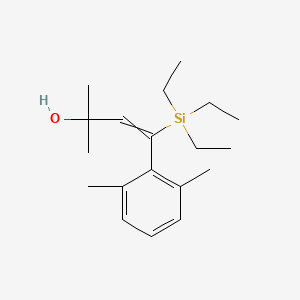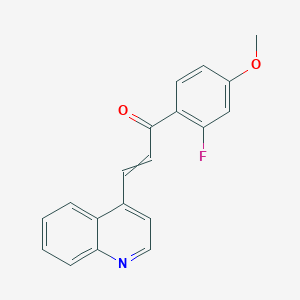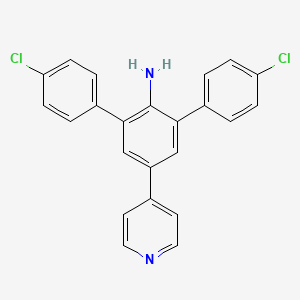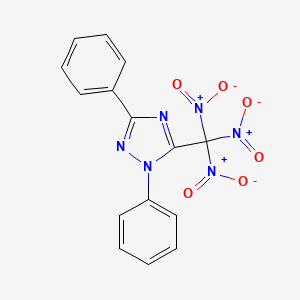![molecular formula C17H17FN4O B12606924 4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-40-2](/img/structure/B12606924.png)
4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a butan-2-yloxy substituent in the molecule suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and carbonyl compounds.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the Butan-2-yloxy Group: This can be accomplished through etherification reactions using butan-2-ol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Butan-2-yl)oxy]-6-phenylpyrido[3,2-d]pyrimidin-2-amine: Lacks the fluorine atom, which may affect its biological activity.
4-[(Butan-2-yl)oxy]-6-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-2-amine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
4-[(Butan-2-yl)oxy]-6-(4-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine: The presence of a methyl group may influence its chemical properties and biological effects.
Uniqueness
The presence of the fluorophenyl group in 4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
897362-40-2 |
|---|---|
Molekularformel |
C17H17FN4O |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
4-butan-2-yloxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-3-10(2)23-16-15-14(21-17(19)22-16)9-8-13(20-15)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3,(H2,19,21,22) |
InChI-Schlüssel |
DQXYWIBMRCINOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)

![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)




![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)

![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)

